molecular formula C18H23N3O3 B2550915 3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1190758-47-4

3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B2550915
CAS No.: 1190758-47-4
M. Wt: 329.4
InChI Key: XGXPRJVZJLQSPX-UHFFFAOYSA-N
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Description

3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a complex organic compound that belongs to the class of seven-membered heterocycles These compounds are characterized by their unique ring structures, which include nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an aminobenzophenone derivative, followed by a series of reactions including acylation, reduction, and cyclocondensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow chemistry. This method allows for the efficient and scalable synthesis of benzodiazepine derivatives by combining multiple reaction steps into a single continuous process . This approach not only improves yield but also enhances the safety and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amine derivatives .

Scientific Research Applications

3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may interact with GABA receptors in the brain, enhancing inhibitory neurotransmission and producing anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepine derivatives such as diazepam, fludiazepam, and clonazepam . These compounds share structural similarities but differ in their pharmacological profiles and specific applications.

Uniqueness

What sets 3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione apart is its unique combination of an azepine ring with a benzodiazepine scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[3-(azepan-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(21-11-5-1-2-6-12-21)10-9-15-18(24)19-14-8-4-3-7-13(14)17(23)20-15/h3-4,7-8,15H,1-2,5-6,9-12H2,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXPRJVZJLQSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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